

Application Notes and Protocols: Ferroportin Ubiquitination Assay with VIT-2763

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Compound of Interest

Compound Name: VIT-2763

Cat. No.: B1654027

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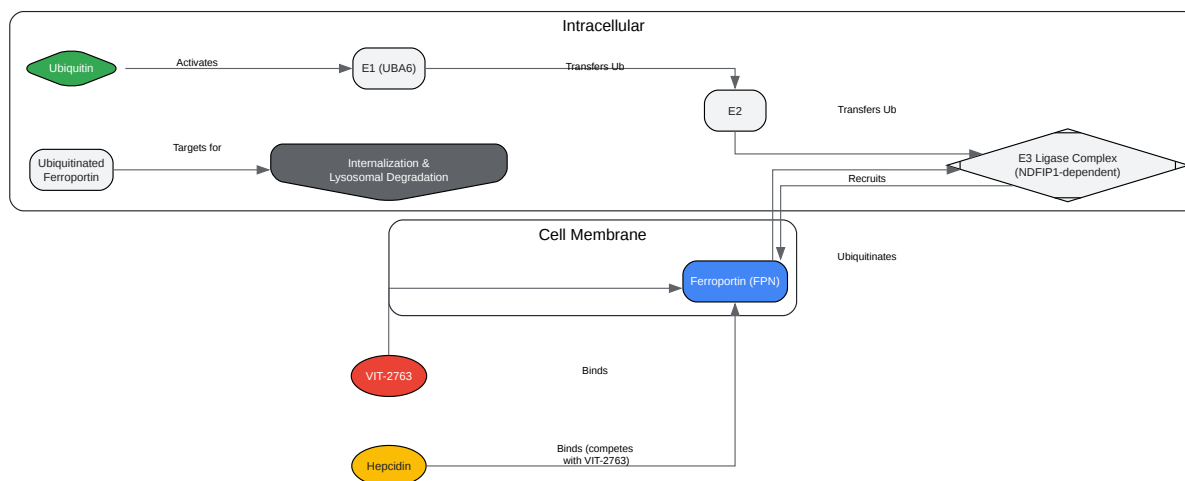
For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferroportin (FPN), the sole known vertebrate iron exporter, is a critical regulator of systemic iron homeostasis.[1][2] Its expression and activity are post-translationally controlled by the peptide hormone hepcidin. The binding of hepcidin to ferroportin triggers its ubiquitination, internalization, and subsequent degradation within lysosomes, thereby blocking cellular iron efflux.[2][3][4][5] Dysregulation of the hepcidin-ferroportin axis is implicated in various iron metabolism disorders. **VIT-2763** (also known as Vamifeport) is an orally available small molecule inhibitor of ferroportin that mimics the action of hepcidin.[6][7] It competes with hepcidin for binding to ferroportin, leading to ferroportin's ubiquitination, internalization, and degradation.[2][8][9] These application notes provide detailed protocols for assessing the ubiquitination of ferroportin in response to **VIT-2763** treatment.

Mechanism of Action of VIT-2763

VIT-2763 acts as a hepcidin mimetic. By binding to ferroportin, it induces a conformational change that signals for the recruitment of the cellular ubiquitination machinery. This leads to the attachment of ubiquitin molecules to lysine residues on ferroportin, marking it for endocytosis and lysosomal degradation. This process effectively reduces the amount of functional ferroportin on the cell surface, thus inhibiting iron export from the cell.



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Figure 1: VIT-2763 Signaling Pathway.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of **VIT-2763**'s activity based on preclinical studies.

Table 1: In Vitro Potency of VIT-2763

Parameter	Value	Cell Line/System	Reference
IC50 (TMR-Hepcidin Displacement)	24 ± 13 nM	HEK293 cells	[6]
IC50 (TMR-Hepcidin Competition)	9 ± 5 nM	J774 cells	[8]
EC50 (BLA Reporter Gene Activity)	140 ± 50 nM	HEK293 cells	[6]
EC50 (Inhibition of Iron Efflux)	68 ± 21 nM	Not specified	[10]

Table 2: Time-Course of **VIT-2763** Induced Ferroportin Ubiquitination and Degradation

Time Point	Event	Cell Line	Reference
10-20 minutes	Ferroportin Ubiquitination	J774 cells	[7][9]
40-120 minutes	Ferroportin Degradation	J774 cells	[9]

Experimental Protocols

Protocol 1: In-Cell Ferroportin Ubiquitination Assay

This protocol describes the detection of ferroportin ubiquitination in cultured cells following treatment with **VIT-2763**.

Materials:

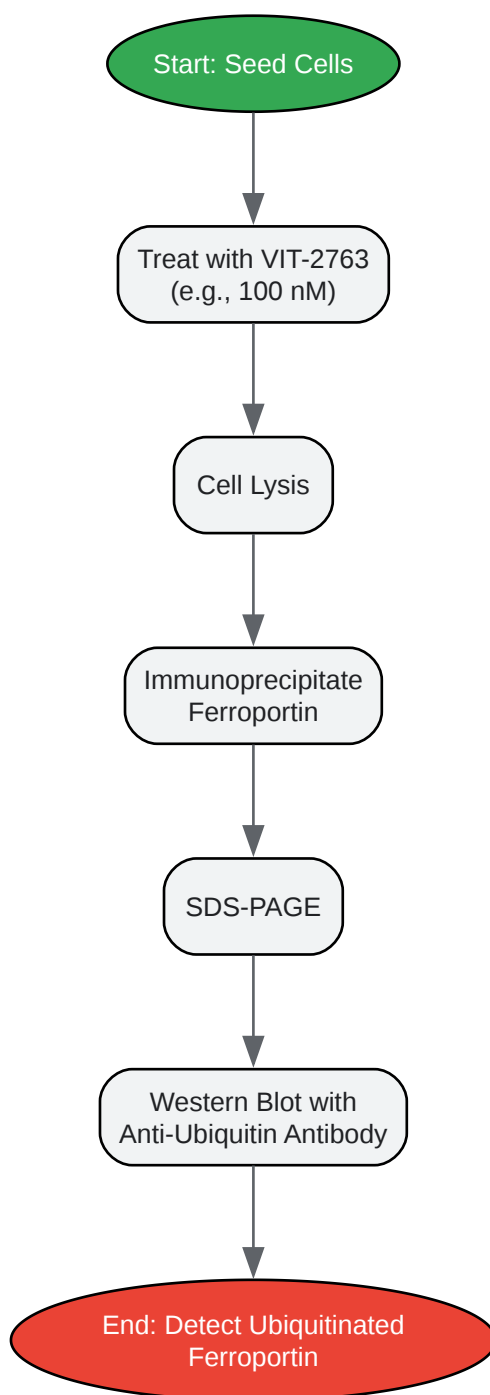
- Cell line expressing ferroportin (e.g., J774 macrophages, or HEK293 cells stably expressing tagged-ferroportin)
- Complete cell culture medium
- **VIT-2763**

- Proteasome inhibitor (e.g., MG132)
- Lysis Buffer (RIPA or similar, supplemented with protease and deubiquitinase inhibitors like N-ethylmaleimide (NEM))
- Anti-Ferroportin antibody
- Anti-Ubiquitin antibody (e.g., P4D1 or FK2)
- Protein A/G agarose beads
- SDS-PAGE gels and buffers
- Western blot apparatus and reagents

Procedure:

- Cell Seeding and Treatment:
 - Seed cells in appropriate culture dishes and allow them to adhere and grow to 70-80% confluency.
 - Pre-treat cells with a proteasome inhibitor (e.g., 10 μ M MG132) for 1-2 hours to allow for the accumulation of ubiquitinated proteins.
 - Treat cells with the desired concentration of **VIT-2763** (e.g., 100 nM) or vehicle control for various time points (e.g., 0, 10, 20, 40, 60 minutes).[\[6\]](#)[\[9\]](#)
- Cell Lysis:
 - Wash cells twice with ice-cold PBS.
 - Lyse the cells in ice-cold Lysis Buffer.
 - Scrape the cells and transfer the lysate to a microcentrifuge tube.
 - Incubate on ice for 30 minutes with occasional vortexing.
 - Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

- Immunoprecipitation of Ferroportin:
 - Transfer the supernatant to a new tube.
 - Determine the protein concentration of the lysate.
 - Incubate an equal amount of protein from each sample with an anti-Ferroportin antibody overnight at 4°C with gentle rotation.
 - Add Protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
 - Collect the beads by centrifugation and wash them 3-4 times with Lysis Buffer.
- Western Blotting:
 - Resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes.
 - Separate the proteins by SDS-PAGE.
 - Transfer the proteins to a PVDF or nitrocellulose membrane.
 - Block the membrane and then probe with an anti-Ubiquitin antibody.
 - Develop the blot using an appropriate secondary antibody and chemiluminescent substrate.
 - The membrane can be stripped and re-probed with an anti-Ferroportin antibody to confirm equal loading of immunoprecipitated ferroportin.



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Figure 2: In-Cell Ubiquitination Assay Workflow.

Protocol 2: In Vitro Ferroportin Ubiquitination Assay

This protocol is for a cell-free system to assess the direct effect of **VIT-2763** on ferroportin ubiquitination.

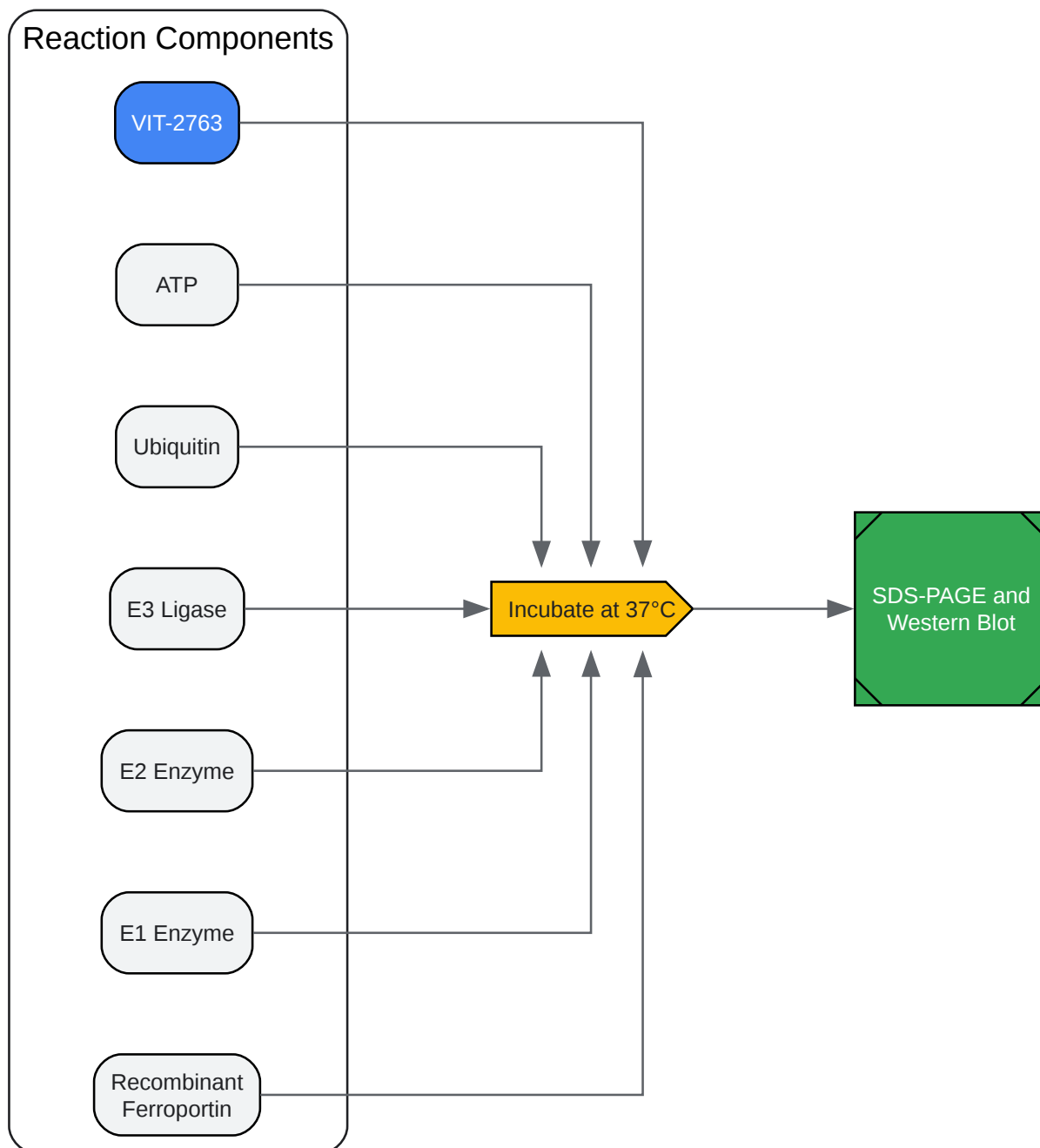
Materials:

- Recombinant human Ferroportin
- Recombinant human E1 activating enzyme (e.g., UBA1 or UBA6)[[3](#)][[11](#)]
- Recombinant human E2 conjugating enzyme (a panel may need to be screened)
- Recombinant human E3 ligase (if known, otherwise cell lysate can be used as a source)
- Recombinant human Ubiquitin
- **VIT-2763**
- 10x Ubiquitination Reaction Buffer (containing Mg-ATP)
- SDS-PAGE gels and buffers
- Western blot apparatus and reagents

Procedure:

- Reaction Setup:
 - In a microcentrifuge tube, combine the following on ice:
 - Recombinant Ferroportin
 - E1 Enzyme
 - E2 Enzyme
 - E3 Ligase/Cell Lysate
 - Ubiquitin
 - **VIT-2763** or vehicle control
 - 10x Ubiquitination Reaction Buffer

- Nuclease-free water to the final volume.
- Incubation:
 - Incubate the reaction mixture at 37°C for 1-2 hours.
- Reaction Termination and Analysis:
 - Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5-10 minutes.
 - Analyze the reaction products by SDS-PAGE and Western blotting using an anti-Ferroportin antibody. A ladder of higher molecular weight bands corresponding to ubiquitinated ferroportin should be visible.



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Figure 3: In Vitro Ubiquitination Assay Logic.

Troubleshooting and Considerations

- **Antibody Selection:** The quality of the anti-Ferroportin and anti-Ubiquitin antibodies is crucial for the success of these assays. It is recommended to validate the antibodies beforehand.

- **Deubiquitinase Inhibition:** Complete inhibition of deubiquitinases during cell lysis and immunoprecipitation is critical. Ensure fresh inhibitors are used at the correct concentration.
- **Proteasome Inhibition:** Pre-treatment with a proteasome inhibitor is essential for accumulating ubiquitinated ferroportin to detectable levels, as it is rapidly degraded otherwise.
- **Controls:** Appropriate controls are necessary, including vehicle-treated cells, reactions without E1 or ubiquitin (for in vitro assays), and isotype control antibodies for immunoprecipitation.

These protocols provide a framework for investigating the effects of **VIT-2763** on ferroportin ubiquitination. Researchers may need to optimize specific conditions based on their experimental systems.

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